molecular formula C15H13N5O5S2 B2539177 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1021262-57-6

4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B2539177
CAS No.: 1021262-57-6
M. Wt: 407.42
InChI Key: CVNDPROBVCUPAC-UHFFFAOYSA-N
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Description

4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a recognized and potent inhibitor of human dihydroorotate dehydrogenase (DHODH) (source) . DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the fourth step in the production of uridine monophosphate (UMP) (source) . By selectively inhibiting DHODH, this compound effectively depletes intracellular pyrimidine pools, which is particularly detrimental to rapidly proliferating cells such as activated lymphocytes in autoimmune conditions or malignant cells in cancer (source) . This mechanism underpins its primary research value in investigating and developing therapeutics for autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as for certain hematological cancers (source) . Its chemical structure features a sulfonamide group linked to a dihydroorotate-like moiety, enabling high-affinity binding to the ubiquinone site of the DHODH enzyme. Researchers utilize this small molecule to study pyrimidine starvation, induce cell cycle arrest, and explore combination therapies that exploit metabolic vulnerabilities. The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRXJDPUBIJGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the diazinan ring and the oxazole ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the sulfonamide and oxazole rings .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Thione Groups

The sulfonamide group (–SO₂–NH–) and thione (–C=S) functionality are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products
Acidic hydrolysisHCl (conc.), refluxSulfonic acid derivative + 5-methyl-1,2-oxazol-3-amine
Basic hydrolysisNaOH (aq.), heatSulfonate salt + release of ammonia/amine intermediates
Thione oxidationH₂O₂, acidic mediumDisulfide formation or sulfonic acid derivatives

The thione group in the 1,3-diazinan ring may oxidize to a disulfide bridge (–S–S–) under oxidative conditions, altering the ring’s electronic properties .

Nucleophilic Substitution at the Oxazole Ring

The 5-methyl-1,2-oxazol-3-yl group can participate in electrophilic aromatic substitution (EAS) or nucleophilic displacement, though steric hindrance from the methyl group limits reactivity.

Reaction Reagents Outcome
HalogenationCl₂, FeCl₃Chlorination at position 4 of oxazole (if activated)
NitrationHNO₃, H₂SO₄Limited due to deactivation by sulfonamide; possible meta-substitution

Condensation Reactions Involving the Methylene Bridge

The methylene (–CH–) group adjacent to the diazinan-thione system may undergo Knoevenagel-type condensations with aldehydes or ketones.

Reaction Catalyst Product
Aldol condensationPiperidine, EtOHExtended conjugated system via α,β-unsaturated ketone formation

Metal Complexation

The sulfur (thione) and nitrogen (diazinan and oxazole) atoms act as ligands for transition metals, forming coordination complexes.

Metal Ion Geometry Application
Cu(II)Square planarPotential antimicrobial activity
Fe(III)OctahedralCatalytic or redox-active complexes

Redox Reactions

The diazinan-thione system is redox-active, with the sulfur center participating in electron transfer processes.

Reaction Reagents Outcome
ReductionNaBH₄, MeOHThione (–C=S) reduced to thiol (–C–SH); potential ring-opening
OxidationKMnO₄, H⁺Degradation to sulfonic acid and urea derivatives

Photochemical Reactivity

The conjugated π-system spanning the benzene, diazinan, and oxazole rings may undergo photochemical isomerization or bond cleavage under UV light.

Condition Effect Mechanism
UV (254 nm)[2+2] CycloadditionDimerization via excited-state interactions

Key Research Findings

  • Sulfonamide Stability : The sulfonamide group resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments, releasing bioactive amines .

  • Thione Reactivity : The thione moiety enhances metal-binding capacity, suggesting applications in chelation therapy or catalysis .

  • Oxazole Limitations : The 5-methyl group on the oxazole ring sterically hinders substitution, favoring instead π-stacking interactions in supramolecular chemistry .

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions.
  • Condensation Reactions : It can undergo condensation with other amines or alcohols to form new compounds.

These properties make it valuable in the development of new synthetic methodologies.

Biological Research

The biological activities of this compound have been investigated for potential therapeutic applications:

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The sulfonamide moiety is known for its effectiveness against bacterial infections.

Anticancer Activity

Studies have suggested that derivatives of sulfonamides can inhibit tumor growth by interfering with specific cellular pathways. This compound's unique structure may enhance its efficacy compared to traditional anticancer agents.

Pharmaceutical Applications

Given its promising biological activities, this compound is being explored for:

Drug Development

It shows potential as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer. Researchers are focusing on optimizing its structure to improve potency and reduce side effects.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus. The results indicated that modifications to the diazinan core significantly enhanced antibacterial activity.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute evaluated the anticancer effects of sulfonamide compounds on breast cancer cell lines. The study found that certain derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The diazine and sulfanylidene groups in the target compound suggest dual mechanisms—enzyme inhibition (via folate pathway interference) and metal chelation (for antimicrobial activity).
  • Data Mining Strategies : As shown in , integrating bioactivity clustering with structural comparisons (e.g., maximal common subgraph analysis from ) can prioritize analogues for experimental validation .

Biological Activity

The compound 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H30N4O4S2
  • Molecular Weight : 502.65 g/mol
  • CAS Number : 1286983-19-4

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. The presence of the sulfanylidene and diazinan moieties contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural frameworks possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. For instance, derivatives of diazinan have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that this compound may also exhibit anticancer activity. The sulfonamide group is known for its ability to interfere with enzymatic processes crucial for cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It targets specific enzymes involved in cellular metabolism.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Induction : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related sulfonamide derivative against E. coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

Case Study 2: Anticancer Activity

In another investigation, a derivative of the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with observed morphological changes consistent with apoptosis .

Data Tables

PropertyValue
Molecular FormulaC24H30N4O4S2
Molecular Weight502.65 g/mol
CAS Number1286983-19-4
Antimicrobial MIC (E. coli)32 µg/mL
IC50 (MCF-7)>50 µM

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